molecular formula C14H12N4O B10986470 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B10986470
M. Wt: 252.27 g/mol
InChI Key: LPIAWHSPGVUIOK-UHFFFAOYSA-N
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Description

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a compound that belongs to the class of triazolopyridine derivatives.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C14H12N4O/c19-14(11-6-2-1-3-7-11)15-10-13-17-16-12-8-4-5-9-18(12)13/h1-9H,10H2,(H,15,19)

InChI Key

LPIAWHSPGVUIOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide has a molecular formula of C12_{12}H12_{12}N4_{4}O and a molecular weight of 232.25 g/mol. The compound features a triazole ring fused to a pyridine structure, which is known for its ability to interact with biological targets effectively.

Cancer Research

One of the primary areas of interest for this compound is its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Research indicates that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold can enhance immune responses against tumors when used in conjunction with other immunotherapeutic agents. A study demonstrated that derivatives of this compound exhibited sub-micromolar potency against IDO1 with favorable metabolic stability and selectivity towards other heme-containing enzymes .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway have shown promise in reducing inflammation associated with various diseases. Compounds derived from this structure have been reported to inhibit p38 MAPK effectively, suggesting their potential role in treating inflammatory conditions .

Case Study 1: IDO1 Inhibition

In a recent study focused on IDO1 inhibition using this compound derivatives:

  • Objective : To evaluate the efficacy of the compound in enhancing anti-tumor immunity.
  • Methodology : Structure-based virtual screening was employed to identify potent analogues.
  • Results : The lead compound showed significant inhibition of IDO1 activity in vitro with an IC50_{50} value below 500 nM and demonstrated synergistic effects when combined with checkpoint inhibitors .

Case Study 2: p38 MAPK Inhibition

Another study examined the anti-inflammatory potential of this compound:

  • Objective : To assess its effects on inflammatory cytokine production.
  • Methodology : Human monocyte-derived macrophages were treated with varying concentrations of the compound.
  • Results : The compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations as low as 10 µM .

Data Summary Table

Application AreaCompound ActivityIC50_{50} ValueReference
IDO1 InhibitionEnhances anti-tumor immunity< 500 nM
p38 MAPK InhibitionReduces inflammatory cytokines10 µM

Mechanism of Action

The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects.

Comparison with Similar Compounds

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can be compared with other triazolopyridine derivatives such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties

Biological Activity

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4C_{13}H_{12}N_4, with a molecular weight of approximately 228.26 g/mol. The compound features a triazolo-pyridine moiety that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the triazolo-pyridine structure exhibit a range of biological activities including:

  • Antimicrobial Activity : Triazolo-pyridine derivatives have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Several studies have reported the antiproliferative effects of triazolo-pyridine derivatives against different cancer cell lines.
  • Neuroprotective Effects : Some derivatives have demonstrated potential in protecting neuronal cells from degeneration.

Antimicrobial Activity

A study published in the Beilstein Journal of Organic Chemistry highlighted the synthesis of phosphonylated triazolo-pyridines and their antimicrobial properties. The presence of the triazole ring was essential for antibacterial activity against Gram-positive bacteria and fungi .

CompoundActivityMIC (µg/mL)
Triazolo-pyridine derivative 1Antibacterial8
Triazolo-pyridine derivative 2Antifungal16

Anticancer Activity

Research conducted on various triazolo-pyridine derivatives indicated significant cytotoxicity against cancer cell lines such as HCT116 (colon), MCF-7 (breast), and A549 (lung). For instance, one derivative exhibited an IC50 value of 12 µM against MCF-7 cells, indicating strong antiproliferative activity .

Cell LineIC50 (µM)Compound
HCT11615Derivative A
MCF-712Derivative B
A54910Derivative C

Neuroprotective Effects

A recent study explored the neuroprotective potential of triazolo-pyridine compounds in models of neurodegeneration. The results showed that these compounds could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a controlled experiment, a series of triazolo-pyridine derivatives were tested against Staphylococcus aureus. The results demonstrated that modifications in the benzamide side chain significantly enhanced antimicrobial potency.
  • Case Study on Cancer Cell Lines :
    A study evaluated the effects of this compound on glioblastoma cells. The compound was found to induce apoptosis through caspase activation pathways, showcasing its potential as an anticancer agent.

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